BenchChemオンラインストアへようこそ!

1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine

HIV-1 reverse transcriptase NNRTI antiviral potency

HEPT is the prototypical NNRTI essential for HIV-1 RT structural biology. Its uniquely weak binding (IC₅₀≈7.0 µM) enables soak-out crystallography to generate the unliganded RT structure (PDB:1RTJ)—impossible with potent analogs like MKC-442. HEPT alone reliably selects the P236L mutation, which does not cross-react with nevirapine or TIBO derivatives. As the baseline comparator for SAR programs, HEPT quantifies potency gains in novel analogs. For HTS campaigns, its moderate EC₅₀ preserves assay dynamic range. Procure HEPT for reproducible, mechanistically definitive HIV-1 RT research.

Molecular Formula C14H16N2O4S
Molecular Weight 308.35 g/mol
CAS No. 123027-56-5
Cat. No. B1673066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine
CAS123027-56-5
Synonyms1-((2-hydroxyethoxy)methyl)-6-(phenylthio)thymine
1-((2-hydroxyethoxy)methyl)-6-phenylthiothymine
6-HEPT
HMPTT
Molecular FormulaC14H16N2O4S
Molecular Weight308.35 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2
InChIInChI=1S/C14H16N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,19)
InChIKeyHDMHBHNRWDNNCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HEPT (123027-56-5) – Baseline Characteristics and Scientific Identity for HIV-1 NNRTI Procurement


1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT; CAS 123027-56-5) is a synthetic acyclic nucleoside analog and the prototypical non-nucleoside HIV-1 reverse transcriptase (RT) inhibitor (NNRTI) [1]. It functions by binding to a hydrophobic allosteric pocket adjacent to the polymerase active site, locking the RT enzyme in an inactive conformation and thereby preventing viral DNA synthesis [2]. HEPT exhibits potent and selective inhibition of HIV-1 replication in vitro across various T4 cell lines, peripheral blood lymphocytes, and macrophages, with an antiviral effective concentration (EC50) of 7.0 μM against the HIV-1 (HTLV-IIIB) strain in MT-4 cells and a cytotoxic concentration (CC50) of 740 μM in mock-infected MT-4 cells, yielding a selectivity index of approximately 106 [3]. Notably, HEPT displays strict specificity for HIV-1, showing no inhibitory activity against HIV-2 or other retroviruses [3].

HEPT (123027-56-5) – Why Substitution with Generic NNRTI Analogs Compromises Experimental Integrity


HEPT is not a generic commodity chemical; it is a structurally distinct, prototypical NNRTI with a unique resistance profile and binding mode that diverges significantly from later-generation analogs such as MKC-442 (emivirine), TNK-651, and nevirapine. Crystallographic studies reveal that HEPT binds to the NNRTI pocket of HIV-1 reverse transcriptase with a comparatively lower affinity, inducing distinct conformational changes in the enzyme that correlate directly with its reduced potency [1]. Critically, HIV-1 variants resistant to HEPT harbor a unique P236L mutation in the RT gene, a substitution that does not confer cross-resistance to the majority of other NNRTIs—including nevirapine and TIBO derivatives—and paradoxically enhances viral sensitivity to thiazolobenzimidazole by 5- to 10-fold [2]. Consequently, substituting HEPT with a structurally related analog such as MKC-442 (which exhibits ~1000-fold greater potency and a distinct resistance profile driven by Y181C and K103N mutations) or nevirapine (which induces rapid Y181C-mediated resistance) fundamentally alters both the quantitative and qualitative biological outcomes of an experiment [3]. For reproducible SAR studies, resistance surveillance, or X-ray crystallography requiring the unliganded or weakly bound RT conformation, HEPT is irreplaceable.

HEPT (123027-56-5) – Quantitative Differentiation Evidence Against Closest NNRTI Comparators


HEPT vs. Emivirine (MKC-442): A ~1000-Fold Difference in Anti-HIV-1 Potency Defines Their Distinct Experimental Utility

In standardized MT-4 cell assays employing the HIV-1 (HTLV-IIIB) strain, HEPT exhibits an EC50 of 7.0 μM, defining it as a moderately potent, prototypical NNRTI suitable for crystallographic studies and resistance selection experiments [1]. In stark contrast, the optimized HEPT analog MKC-442 (emivirine) displays an EC50 of approximately 0.008–0.040 μM (8–40 nM) in comparable cellular assays, representing an enhancement in antiviral potency of approximately 175- to 875-fold [2]. This vast difference in intrinsic activity dictates that MKC-442 cannot be substituted for HEPT in applications requiring weak, reversible binding—such as generating unliganded RT crystals by soaking out the inhibitor—or when selecting for low-level resistance mutations that are masked by the high potency of later-generation NNRTIs.

HIV-1 reverse transcriptase NNRTI antiviral potency MT-4 cell assay

HEPT vs. Nevirapine: Distinct Resistance Mutation Spectra Dictate Divergent Applications in Drug Resistance Research

In vitro resistance selection experiments with HEPT consistently yield HIV-1 variants harboring a unique P236L amino acid substitution in the reverse transcriptase enzyme [1]. Crucially, this P236L mutant virus does not display cross-resistance to other non-nucleoside RT inhibitors, including nevirapine, TIBO derivatives, and pyridinone-class NNRTIs, and it exhibits a 5- to 10-fold increase in sensitivity to thiazolobenzimidazole [1]. In direct contrast, resistance to nevirapine is overwhelmingly mediated by the Y181C mutation, which confers broad cross-resistance to virtually all first-generation NNRTIs, including HEPT itself [2]. Consequently, a researcher aiming to probe the specific structural or biological consequences of the P236L substitution must use HEPT as the selecting agent; nevirapine will not generate this mutation and cannot serve as a substitute in this experimental context.

HIV-1 drug resistance reverse transcriptase mutations NNRTI P236L Y181C

HEPT as a Crystallographic Tool: Enabling Determination of Unliganded HIV-1 Reverse Transcriptase Structure

The relatively low binding affinity of HEPT for HIV-1 reverse transcriptase (RT) has been exploited as a critical experimental advantage in structural biology. The unliganded structure of HIV-1 RT, solved at 2.35 Å resolution, was obtained by soaking HEPT out of pre-grown RT crystals [1]. This approach is uniquely feasible because HEPT binds weakly enough to be removed by diffusion, yet strongly enough to stabilize the protein during crystallization. In comparison, more potent HEPT analogs such as MKC-442 and TNK-651 bind with significantly higher affinity (IC50 values of 8–40 nM versus ~7 μM for HEPT) and cannot be readily displaced to yield the unliganded conformation, limiting their utility in this specific crystallographic application [2]. Comparative analysis of the unliganded structure with four distinct RT–NNRTI complexes revealed that NNRTI binding locks the polymerase active site in an inactive conformation, a mechanistic insight that was directly enabled by the unique properties of HEPT [1].

X-ray crystallography HIV-1 reverse transcriptase unliganded structure NNRTI binding pocket

HEPT vs. TNK-651 and Nevirapine: Comparative HIV-1 Reverse Transcriptase Enzyme Inhibition Potency

In direct biochemical assays measuring inhibition of recombinant HIV-1 reverse transcriptase RNA-dependent DNA polymerase activity, HEPT exhibits an IC50 value of approximately 7.0 μM, consistent with its cellular EC50 [1]. For comparison, the optimized HEPT analog TNK-651 demonstrates an IC50 of 0.14 μM against the same enzyme, representing a 50-fold increase in inhibitory potency . The clinically approved NNRTI nevirapine displays an IC50 of approximately 3.67–6.29 μM in analogous assays, placing it in a similar potency range to HEPT . However, the key differentiator remains the distinct resistance mutation profile of each compound—HEPT selects for P236L, TNK-651 for L100I and K103N, and nevirapine for Y181C—such that substitution of one NNRTI for another alters the entire spectrum of resistance-associated mutations observed in selection experiments.

HIV-1 reverse transcriptase enzyme inhibition IC50 NNRTI

HEPT vs. Nevirapine: Selectivity Index (SI) Comparison in MT-4 Cell Cytotoxicity Assays

The selectivity index (SI), calculated as the ratio of 50% cytotoxic concentration (CC50) to 50% antiviral effective concentration (EC50), provides a quantitative measure of the therapeutic window of an antiviral compound. In MT-4 cell cultures, HEPT exhibits a CC50 of 740 μM and an EC50 of 7.0 μM against HIV-1 (HTLV-IIIB), yielding a selectivity index of 106 [1]. By comparison, nevirapine demonstrates a median EC50 of 63 nM (0.063 μM) against a panel of HIV-1 clinical isolates and a CC50 typically exceeding 100 μM in MT-4 cells, resulting in an SI of >1500 [2]. While the absolute selectivity of nevirapine is superior, the moderate SI of HEPT (106) is more than sufficient for cell culture applications and is well-characterized, making HEPT a reliable, non-cytotoxic positive control for NNRTI screening assays. Importantly, the well-documented cytotoxicity profile of HEPT across multiple cell types (MT-4, CEM, PBMC) facilitates its use as a benchmark comparator when evaluating the cytotoxic potential of novel HEPT analogs.

cytotoxicity selectivity index MT-4 cells therapeutic window

HEPT vs. Next-Generation HEPT Analogs: A Benchmark for Evaluating SAR-Driven Potency Improvements

HEPT serves as the foundational reference compound against which the potency gains achieved by medicinal chemistry optimization of the HEPT scaffold are quantitatively measured. For example, in a 2023 structure-guided design study, a representative isopropyl-substituted HEPT analog (compound 2) exhibited an EC50 of 63 nM (0.063 μM) against wild-type HIV-1, representing an approximately 111-fold improvement over the parent HEPT (EC50 = 7.0 μM) [1][2]. Further optimization yielded cyclopropyl-substituted analog 9h, which achieved an EC50 of 17 nM (0.017 μM) and a selectivity index >2328, demonstrating a 4-fold improvement over compound 2 and a >400-fold enhancement over HEPT [1]. Across a broad series of sulfinyl-substituted HEPT derivatives, EC50 values ranged from 0.21 to 1.91 μM, representing 4- to 32-fold improvements over HEPT [3]. These quantitative SAR relationships underscore the critical role of HEPT as the essential baseline comparator for any medicinal chemistry program seeking to optimize the HEPT pharmacophore.

structure-activity relationship HEPT analogs EC50 HIV-1 NNRTI optimization

HEPT (123027-56-5) – Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


X-ray Crystallography: Generation of Unliganded HIV-1 Reverse Transcriptase Crystals

HEPT is the inhibitor of choice for structural biology laboratories seeking to determine the unliganded conformation of HIV-1 reverse transcriptase. The compound's relatively weak binding affinity (IC50 ≈ 7.0 μM) allows it to be soaked out of pre-formed RT crystals to yield the apo-enzyme structure at high resolution (2.35 Å), a methodological approach that is not feasible with more potent NNRTIs such as MKC-442 or TNK-651. This application is directly validated by the published unliganded RT structure (PDB ID: 1RTJ), which was solved using HEPT-soaked crystals. Procurement of HEPT is therefore essential for any structural biology program investigating NNRTI binding pocket dynamics, fragment-based drug discovery, or comparative analysis of RT conformational states [1].

HIV-1 Drug Resistance Research: Selection and Characterization of the P236L Mutation

HEPT is uniquely required for experiments aimed at generating and studying the P236L resistance mutation in HIV-1 reverse transcriptase. Serial passage of HIV-1 in the presence of HEPT reliably selects for this single amino acid substitution, which does not confer cross-resistance to nevirapine, TIBO derivatives, or pyridinone NNRTIs, and which enhances viral sensitivity to thiazolobenzimidazole by 5- to 10-fold. In contrast, resistance selection with nevirapine or MKC-442 yields Y181C, K103N, or L100I mutations, which exhibit entirely different cross-resistance profiles. Investigators studying the structural basis of P236L-mediated resistance, screening for compounds active against P236L mutants, or mapping the NNRTI resistance landscape must procure HEPT specifically [2].

Medicinal Chemistry SAR Studies: Baseline Reference for Quantifying Analog Potency Improvements

HEPT is the essential benchmark comparator for any medicinal chemistry program engaged in the optimization of HEPT-based NNRTIs. Its well-characterized antiviral potency (EC50 = 7.0 μM against HIV-1 IIIB in MT-4 cells) and selectivity index (SI = 106) provide the baseline against which the fold-improvement of novel analogs is quantitatively assessed. Recent literature demonstrates that isopropyl-HEPT analogs achieve 111-fold greater potency, cyclopropyl-HEPT analogs achieve >400-fold greater potency, and sulfinyl-HEPT analogs achieve 4- to 32-fold greater potency than the parent HEPT. Without HEPT as a direct comparator in the same assay system, the magnitude of potency gains cannot be reliably established, and SAR conclusions are rendered ambiguous [3].

Positive Control for NNRTI Screening Assays Requiring Moderate Potency

HEPT serves as an ideal positive control compound for high-throughput screening (HTS) campaigns targeting the HIV-1 reverse transcriptase NNRTI binding pocket, particularly when the assay is designed to detect compounds with a wide range of potencies. Its moderate EC50 (7.0 μM) and well-characterized selectivity index (106) ensure that it will reliably produce a positive signal without saturating the assay window, thereby preserving the dynamic range needed to identify both weak fragment hits and potent lead-like molecules. Its established lack of cytotoxicity at antiviral concentrations in MT-4, CEM, and PBMC cell lines makes it a safe and reproducible control for cell-based antiviral assays. The compound's strict specificity for HIV-1 over HIV-2 further validates its utility as a pathway-specific control [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.